molecular formula C23H24N2O4 B5084940 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide

2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide

Cat. No. B5084940
M. Wt: 392.4 g/mol
InChI Key: XGYRSVHUTHEEIM-KEPXNORLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell signaling pathways.

Mechanism of Action

2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide inhibits PI3K by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been shown to reduce insulin resistance and improve glucose tolerance in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide is its potency and selectivity for PI3K inhibition. It has been shown to be effective at nanomolar concentrations in vitro and in vivo. Another advantage is its availability and affordability, as it can be purchased from commercial suppliers. One limitation is its potential off-target effects, as it may inhibit other kinases or signaling pathways. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents or the development of new formulations.

Future Directions

For 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide research include the development of more potent and selective PI3K inhibitors, the investigation of its effects on other cellular processes and signaling pathways, and the development of new formulations for improved solubility and bioavailability. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide may also have potential therapeutic applications in cancer, diabetes, inflammation, and neurodegenerative diseases, which require further investigation.

Synthesis Methods

2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide can be synthesized by several methods, including the reaction of 2-methoxybenzoyl chloride with 4-morpholinecarboxylic acid, followed by the reaction of the resulting acid chloride with 1,3-butadiene and phenylboronic acid. The final product is purified by column chromatography and recrystallization. Another method involves the reaction of 2-methoxybenzoyl chloride with 4-morpholinylcarbonyl chloride, followed by the reaction of the resulting acid chloride with 1,3-butadiene and phenylboronic acid.

Scientific Research Applications

2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has been widely used in scientific research to study the role of PI3K in various cellular processes, including cell proliferation, survival, and differentiation. It has been used to investigate the signaling pathways involved in cancer, diabetes, inflammation, and neurodegenerative diseases. 2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide has also been used to study the effects of PI3K inhibition on autophagy, a cellular process that involves the degradation of damaged or unwanted proteins and organelles.

properties

IUPAC Name

2-methoxy-N-[(2E,4E)-1-morpholin-4-yl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-28-21-13-6-5-11-19(21)22(26)24-20(23(27)25-14-16-29-17-15-25)12-7-10-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3,(H,24,26)/b10-7+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYRSVHUTHEEIM-KEPXNORLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(2E,4E)-1-(morpholin-4-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

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